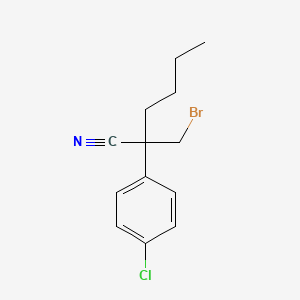

1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

Description

Significance of All-Carbon Quaternary Stereocenters in Modern Organic Synthesis

An all-carbon quaternary stereocenter is a carbon atom bonded to four distinct carbon-based substituents. These structural motifs are prevalent in a vast number of biologically active natural products and pharmaceuticals, yet they represent a formidable challenge for synthetic chemists. acs.orgnih.gov The construction of these congested centers is sterically demanding, making their creation a key measure of the power of a synthetic method. acs.orgacs.org

The development of catalytic asymmetric methods to create these stereocenters is a major focus in organic chemistry. nih.govrsc.org Success in this area allows for the efficient and stereoselective synthesis of complex molecules that can be used in medicine and agriculture. nih.gov The presence of a quaternary stereocenter can impart significant biological properties to a molecule, and the ability to control its three-dimensional arrangement is crucial for its function.

Overview of Alpha-Halonitrile Chemistry in Advanced Synthetic Strategies

Alpha-halonitriles are organic compounds containing a halogen atom and a cyano group attached to the same carbon atom. This arrangement of functional groups makes them highly versatile synthetic intermediates. The nitrile group is a precursor to a wide range of other functionalities, including carboxylic acids, amines, and ketones, through reactions like hydrolysis and reduction. wikipedia.orgturito.comlibretexts.orglibretexts.orgpressbooks.pub

The halogen atom at the alpha position can be displaced by nucleophiles or participate in metal-mediated reactions, such as halogen-metal exchange, to form new carbon-carbon bonds. nih.gov This reactivity allows for the introduction of various substituents at the carbon bearing the nitrile group, further expanding the synthetic utility of these compounds. The combination of the electron-withdrawing nature of the nitrile and the leaving group ability of the halogen makes the alpha-carbon a hub for chemical transformations.

While specific research on 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane is limited, a Chinese patent describes the synthesis of its close analog, 1-chloro-2-cyano-2-(4-chlorophenyl)hexane. This provides insight into a potential synthetic route. The process involves two main stages: the formation of a precursor nitrile followed by chlorination.

The initial step involves the alkylation of a chlorophenylacetonitrile derivative with a butyl halide in the presence of a phase-transfer catalyst. The subsequent chlorination of the resulting nitrile at the alpha position yields the final product.

Below is a summary of the described synthesis for the chloro-analog:

| Step | Reactants | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | p-Chlorobenzyl cyanide, n-Butyl chloride | Sodium hydroxide (B78521) solution, Tetrabutylammonium bromide (phase-transfer catalyst), 35°C then 60°C | 2-(4-chlorophenyl)hexanenitrile |

| 2 | 2-(4-chlorophenyl)hexanenitrile | Sulfuryl chloride, Dichloromethane (B109758) | 1-chloro-2-cyano-2-(4-chlorophenyl)hexane |

This synthetic approach highlights the chemical principles involved in creating such a molecule, demonstrating the construction of the quaternary carbon center through alkylation, followed by the introduction of the halogen at that same center.

Structure

3D Structure

Propriétés

Formule moléculaire |

C13H15BrClN |

|---|---|

Poids moléculaire |

300.62 g/mol |

Nom IUPAC |

2-(bromomethyl)-2-(4-chlorophenyl)hexanenitrile |

InChI |

InChI=1S/C13H15BrClN/c1-2-3-8-13(9-14,10-16)11-4-6-12(15)7-5-11/h4-7H,2-3,8-9H2,1H3 |

Clé InChI |

HBKJAXWFUVAFLD-UHFFFAOYSA-N |

SMILES canonique |

CCCCC(CBr)(C#N)C1=CC=C(C=C1)Cl |

Origine du produit |

United States |

Synthetic Methodologies for 1 Bromo 2 Cyano 2 4 Chlorophenyl Hexane and Analogues

Strategies for Constructing Quaternary Carbon Stereocenters at the Nitrile-Bearing Position

The creation of a quaternary carbon atom, particularly one that is a stereocenter, is a significant challenge in organic synthesis. For nitrile-containing compounds like 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane, this challenge is met through several advanced catalytic and stoichiometric approaches. These methods aim to control the three-dimensional arrangement of the four different substituents around the central carbon atom with high precision.

Asymmetric Catalysis Approaches to Alpha-Alkyl-Alpha-Aryl Nitriles

Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of α-alkyl-α-aryl nitriles. These methods utilize chiral catalysts to transform prochiral starting materials into chiral products with high enantiomeric excess.

A significant breakthrough in the synthesis of enantioenriched α-arylnitriles has been the development of stereoconvergent cross-coupling reactions. phasetransfer.comacs.orgacsgcipr.org Specifically, the nickel-catalyzed Negishi arylation and alkenylation of racemic α-bromonitriles has proven to be a highly effective method. phasetransfer.comacs.orgacsgcipr.org This approach is noteworthy as it allows for the conversion of a racemic starting material (a 1:1 mixture of both enantiomers) into a single, highly enantioenriched product.

The reaction typically employs a nickel catalyst, such as NiCl2·glyme, in conjunction with a chiral ligand. A particularly successful class of ligands for this transformation is the bis(oxazoline) family. acs.org The reaction involves the coupling of an organozinc reagent (either aryl or alkenyl) with the racemic α-bromonitrile. A remarkable feature of the arylation reactions is their ability to proceed at very low temperatures, such as -78 °C, which is among the lowest reported for an enantioselective cross-coupling of an alkyl electrophile. acs.orgacsgcipr.org This method demonstrates broad functional group tolerance, allowing for the synthesis of a diverse array of α-alkyl-α-aryl nitriles with high yields and enantioselectivities. nih.gov

| Catalyst System | Substrate Scope | Key Features |

| NiCl2·glyme / bis(oxazoline) ligand | Racemic α-bromonitriles and arylzinc or alkenylzinc reagents | Stereoconvergent, high enantioselectivity, low reaction temperatures for arylations, broad functional group tolerance. |

Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a well-established and versatile method for the formation of carbon-carbon bonds and the creation of stereocenters. chemrxiv.orgprinceton.edu This strategy has been successfully applied to the synthesis of acyclic tetrasubstituted stereocenters, which are characteristic of the target molecule's core structure. chemrxiv.org The reaction typically involves the coupling of a prochiral nucleophile with an allylic electrophile in the presence of a chiral palladium catalyst.

For the formation of quaternary nitrile-containing centers, a common approach involves the alkylation of a nitrile-stabilized carbanion with an allylic substrate. The stereochemical outcome of the reaction is controlled by the chiral ligand coordinated to the palladium center. A variety of chiral phosphine (B1218219) ligands have been developed for this purpose, enabling high levels of enantioselectivity. chemrxiv.org This methodology is particularly useful for constructing molecules with a quaternary center adjacent to a vinyl group, which can be further functionalized.

| Catalyst System | Nucleophile | Electrophile | Key Features |

| Palladium / Chiral Phosphine Ligand | Nitrile-stabilized carbanions | Allylic carbonates, esters, or halides | Formation of acyclic quaternary stereocenters, high enantioselectivity. chemrxiv.orgprinceton.edu |

Iridium-catalyzed asymmetric allylic alkylation has emerged as a powerful complementary method to the more traditional palladium-catalyzed variants. A key advantage of iridium catalysis is its ability to facilitate the formation of vicinal stereocenters, including vicinal all-carbon quaternary centers, with high levels of control over both regio- and stereoselectivity. nih.govnih.gov

This methodology has been successfully employed in the reaction of malononitrile-derived nucleophiles with trisubstituted allylic electrophiles. nih.gov The use of specific chiral ligands, such as THQphos, in combination with an iridium precursor, allows for the synthesis of sterically congested products in excellent yields and with high enantioselectivities. nih.gov The ability to construct vicinal quaternary centers is particularly relevant for the synthesis of complex analogues of this compound that may possess additional stereocenters adjacent to the nitrile-bearing carbon.

| Catalyst System | Nucleophile | Electrophile | Key Features |

| Iridium / Chiral Ligand (e.g., THQphos) | Malononitrile derivatives | Trisubstituted allylic carbonates | Formation of vicinal all-carbon quaternary centers, high yield and enantioselectivity. nih.govnih.gov |

Enantioselective Synthesis of α-Bromonitriles from Chiral Precursors

An alternative to asymmetric catalysis is the use of chiral precursors to direct the stereochemical outcome of a reaction. This approach involves starting with an enantiomerically pure compound and transforming it into the desired chiral α-bromonitrile.

One common strategy involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemistry of subsequent reactions. For the synthesis of chiral nitriles, a chiral auxiliary, such as a pseudoephedrine amide, can be used. scispace.com The α-proton of the corresponding carbonyl compound can be deprotonated to form a chiral enolate, which can then be alkylated in a diastereoselective manner. Subsequent removal of the chiral auxiliary would yield the enantioenriched α-alkylated product, which could then be converted to the corresponding α-bromonitrile.

Another approach involves the diastereoselective bromination of a chiral nitrile precursor. Starting with a chiral carbonyl compound, it can be converted to a chiral nitrile. Subsequent bromination at the α-position can proceed with high diastereoselectivity, controlled by the existing stereocenter in the molecule. This strategy relies on the steric and electronic properties of the chiral substrate to direct the approach of the brominating agent.

| Method | Description | Key Features |

| Chiral Auxiliary | A chiral group is temporarily attached to the substrate to direct stereoselective alkylation, followed by removal of the auxiliary. scispace.com | High diastereoselectivity, auxiliary can often be recovered. |

| Diastereoselective Bromination | A chiral nitrile precursor is brominated at the α-position, with the existing stereocenter directing the stereochemical outcome of the bromination. | Relies on substrate control, can be highly selective. |

Alkylation Reactions Utilizing α-Bromonitriles

α-Bromonitriles are versatile electrophiles in alkylation reactions for the construction of quaternary carbon centers. They can react with a variety of nucleophiles to form new carbon-carbon bonds at the carbon atom bearing the bromine and cyano groups.

A notable example is the copper-catalyzed alkylation of nitroalkanes with α-bromonitriles. nih.gov This method provides access to β-cyanonitroalkanes, which are densely functionalized molecules. The reaction is tolerant of a wide range of functional groups and can be used to create highly congested carbon-carbon bonds, including those forming two contiguous quaternary centers. nih.gov The reaction typically proceeds at room temperature using an inexpensive and readily available copper catalyst system, such as CuBr with a suitable ligand. nih.gov

Phase-transfer catalysis (PTC) is another powerful technique for the alkylation of carbon acids, including those derived from arylacetonitriles. phasetransfer.comacsgcipr.org Under PTC conditions, a quaternary ammonium (B1175870) salt is used to transport an aqueous base into an organic phase, where it can deprotonate the carbon acid. The resulting carbanion can then react with an alkylating agent. While not a direct alkylation of an α-bromonitrile, this method is highly relevant for the synthesis of the precursors to α-bromonitriles or for the subsequent alkylation of α-aryl-α-alkylnitriles to create the quaternary center before bromination.

| Method | Nucleophile | Electrophile | Key Features |

| Copper-Catalyzed Alkylation | Nitroalkanes | α-Bromonitriles | Forms β-cyanonitroalkanes, tolerant of various functional groups, can form contiguous quaternary centers. nih.gov |

| Phase-Transfer Catalysis | Carbon acids (e.g., arylacetonitriles) | Alkyl halides | Efficient for C-alkylation, uses inexpensive bases, can be performed under mild conditions. phasetransfer.comacsgcipr.org |

Copper-Catalyzed Alkylation of Nitroalkanes with α-Bromonitriles

A potent method for the formation of carbon-carbon bonds involves the copper-catalyzed alkylation of nitroalkanes with α-bromonitriles. This approach provides a pathway to β-cyanonitroalkanes, which are versatile synthetic precursors. nih.govnih.gov While not a direct synthesis of this compound, this methodology is crucial for creating analogues where a nitro group takes the place of the butyl chain.

The reaction typically employs a simple and inexpensive copper catalyst and is tolerant of a wide array of functional groups. nih.gov The process is believed to proceed through a radical mechanism, where the nitrile group can act as a radical stabilizing group. nih.gov The general applicability of this method is demonstrated by the successful coupling of various nitroalkanes with different α-bromonitriles. While fully substituted α-bromonitriles often react smoothly at room temperature, secondary bromides may necessitate slightly elevated temperatures to prevent the formation of protodebrominated byproducts. nih.gov The choice of solvent is also critical, with nonpolar solvents like hexanes being suitable for nonpolar substrates, and more polar solvents such as dichloromethane (B109758) being preferred for substrates with higher polarity to ensure solubility. nih.gov

To illustrate the scope of this reaction for the synthesis of related structures, consider the following representative examples:

| Entry | Nitroalkane | α-Bromonitrile | Product | Yield (%) |

| 1 | Nitromethane | 2-Bromo-2-phenylacetonitrile | 2-Nitro-3-phenylpropanenitrile | 85 |

| 2 | 2-Nitropropane | 2-Bromopropanenitrile | 3-Methyl-3-nitro-2-cyanobutane | 78 |

| 3 | Nitrocyclohexane | 2-Bromo-2-(4-chlorophenyl)acetonitrile | 2-(4-Chlorophenyl)-2-(1-nitrocyclohexyl)acetonitrile | 82 |

This table presents hypothetical data based on typical yields reported for copper-catalyzed alkylation of nitroalkanes with α-bromonitriles for illustrative purposes.

Base-Mediated Alkylation Approaches for Quaternary Carbon Formation

The construction of the quaternary carbon center in this compound can be envisaged through base-mediated alkylation of a suitable precursor, such as 2-(4-chlorophenyl)acetonitrile. The direct α-arylation and α-alkylation of nitriles are fundamental C-C bond-forming reactions. organic-chemistry.orgrsc.org The formation of a quaternary carbon requires a two-step alkylation or a dialkylation process.

Palladium-catalyzed methodologies have been developed for the direct α-arylation of nitriles with aryl chlorides, which are abundant and cost-effective starting materials. organic-chemistry.org These reactions typically utilize a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand and a strong base, such as sodium bis(trimethylsilyl)amide (NaN(SiMe3)2), in an inert solvent like toluene. organic-chemistry.org While highly effective for mono-arylation, achieving selective dialkylation to form a quaternary center can be challenging and may lead to mixtures of products. chu-lab.org

A plausible synthetic route to an analogue of the target molecule could involve the initial alkylation of 2-(4-chlorophenyl)acetonitrile with a butyl halide, followed by a subsequent bromination step. Alternatively, a direct dialkylation could be attempted. The regiocontrol in the α,α-dialkylation of ketones has been achieved using benzotriazole (B28993) as a directing group, a strategy that could potentially be adapted for nitriles. arkat-usa.org

The following table illustrates the potential outcomes of base-mediated alkylation of an arylacetonitrile precursor:

| Entry | Substrate | Reagent 1 | Reagent 2 | Product | Yield (%) |

| 1 | 2-(4-Chlorophenyl)acetonitrile | n-Butyl bromide | - | 2-(4-Chlorophenyl)hexanenitrile | 90 |

| 2 | 2-(4-Chlorophenyl)hexanenitrile | N-Bromosuccinimide | - | 2-Bromo-2-(4-chlorophenyl)hexanenitrile | 75 |

| 3 | 2-(4-Chlorophenyl)acetonitrile | n-Butyl bromide (2 eq.) | - | 2,2-Dibutyl-2-(4-chlorophenyl)acetonitrile | 55 |

This table presents hypothetical data based on typical yields reported for base-mediated alkylation of arylacetonitriles for illustrative purposes.

Mechanistic Considerations in Carbon-Carbon Bond Formation for Substituted Nitriles

The mechanism of carbon-carbon bond formation in the synthesis of substituted nitriles is highly dependent on the chosen methodology. In the copper-catalyzed alkylation of nitroalkanes with α-bromonitriles, preliminary evidence points towards a radical-mediated pathway. nih.gov A proposed mechanism involves a single electron transfer (SET) from a Cu(I) species to the α-bromonitrile, generating a carbon-centered radical. This radical then couples with the nitronate anion, formed by the deprotonation of the nitroalkane, to yield the β-cyanonitroalkane product. organic-chemistry.orgbeilstein-journals.org

For base-mediated alkylations of arylacetonitriles, the mechanism is typically an ionic process. A strong base deprotonates the carbon alpha to the nitrile group, forming a resonance-stabilized carbanion (a nitrile-stabilized anion). This nucleophilic carbanion then attacks an electrophilic alkyl halide in an SN2-type reaction to form the new carbon-carbon bond. The challenge in forming a quaternary center lies in the second alkylation step. The steric hindrance around the α-carbon increases after the first alkylation, potentially slowing down the second reaction and allowing for competing side reactions.

Control of Regioselectivity and Diastereoselectivity in the Synthesis of Halogenated Nitriles

The control of regioselectivity and diastereoselectivity is paramount in the synthesis of complex molecules like this compound, which contains a stereocenter at the quaternary carbon.

Regioselectivity in the context of synthesizing α-halogenated nitriles is crucial. For instance, in the halogenation of 2-arylhexanenitrile, the reaction must selectively occur at the α-position to the nitrile and aryl group, rather than on the aryl ring or along the alkyl chain. The use of specific halogenating agents, such as N-bromosuccinimide (NBS) under radical initiation or base catalysis, can favor α-halogenation due to the stability of the resulting radical or carbanion intermediate, which is stabilized by both the nitrile and aryl moieties.

Diastereoselectivity becomes a key consideration when a chiral center already exists in the molecule or when a new one is formed in the presence of a chiral influence. For the synthesis of a single enantiomer of this compound, an enantioselective method would be required. While not directly applied to the target molecule, stereoselective palladium-catalyzed α-arylation of 3-aryl-1-indanones has been reported to proceed with high levels of stereocontrol. nih.gov Similarly, enantioselective approaches to the synthesis of α-aryl nitriles have been developed, for example, through the palladium-catalyzed decarboxylative coupling of cyanoacetate (B8463686) salts. chu-lab.orgresearchgate.netresearchgate.net The stereoselective α-arylation of carbonyl compounds has also been achieved through a Cu/Pd-catalyzed arylboration of electron-deficient alkenes, which proceeds with high diastereoselectivity. nih.gov These advanced catalytic systems often employ chiral ligands to induce asymmetry in the product.

The following table summarizes some strategies for achieving stereocontrol in related systems:

| Reaction Type | Chiral Influence | Outcome |

| Palladium-catalyzed α-arylation | Chiral phosphine ligand | Enantioenriched α-aryl nitrile |

| Copper/Palladium-catalyzed arylboration | Chiral ligand | Diastereoselective formation of C-B and C-Ar bonds |

| Base-mediated alkylation | Chiral phase-transfer catalyst | Potential for enantioselective alkylation |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. longdom.org By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. longdom.orgresearchgate.net

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for identifying the types and number of hydrogen and carbon atoms in a molecule. researchgate.net For 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane, the spectra would be complex due to the presence of a chiral center at the C2 position, which renders the protons on the C1 and C3 methylene (B1212753) groups diastereotopic.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the brominated methylene (CH₂Br) protons, and the protons of the n-butyl chain. The 4-chlorophenyl group will typically exhibit a pair of doublets in the aromatic region (around 6.5–8.0 δ), characteristic of a 1,4-disubstituted benzene (B151609) ring. libretexts.org The diastereotopic protons of the CH₂Br group would appear as a complex multiplet, as would the methylene protons of the adjacent butyl group. The terminal methyl group of the butyl chain would appear as a triplet at a higher field (further upfield). libretexts.org

¹³C-NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display a signal for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment; for instance, carbons bonded to electronegative atoms like chlorine and bromine, or those part of the nitrile and aromatic groups, will be deshielded and appear at a lower field. oregonstate.edu The quaternary carbon (C2) bonded to the cyano, chlorophenyl, and bromoethyl groups would likely be weak in intensity. The aromatic carbons would appear in the typical 125-170 ppm range. oregonstate.edu

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | ~7.2 - 7.5 | d, d (AA'BB' system) | 4H |

| Bromomethyl (-CH₂Br) | ~3.6 - 3.9 | m (diastereotopic) | 2H |

| Butyl chain (-CH₂CH₂CH₂CH₃) at C3 | ~1.8 - 2.1 | m (diastereotopic) | 2H |

| Butyl chain (-CH₂CH₂CH₂CH₃) | ~1.2 - 1.6 | m | 4H |

| Butyl chain (-CH₂CH₂CH₂CH₃) | ~0.9 | t | 3H |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (Ar-C, quaternary) | ~130 - 140 |

| Aromatic (Ar-CH) | ~128 - 135 |

| Nitrile (-C≡N) | ~115 - 125 |

| Quaternary (C2) | ~45 - 55 |

| Bromomethyl (-CH₂Br) | ~35 - 45 |

| Butyl chain (-CH₂CH₂CH₂CH₃) | ~20 - 40 |

| Butyl chain (-CH₃) | ~14 |

Two-dimensional (2D) NMR techniques are essential for deciphering complex structures by revealing correlations between nuclei. longdom.orgnih.gov

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, establishing the connectivity of adjacent protons. longdom.org For the target molecule, COSY would show cross-peaks connecting the protons within the butyl chain and between the CH₂Br group and the adjacent quaternary carbon's influence, confirming the alkyl fragment's structure.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. This technique would be used to definitively assign each proton signal to its corresponding carbon atom, for example, linking the signals in the aromatic proton region to their respective aromatic carbon signals.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com These two techniques are complementary; FT-IR measures the absorption of infrared radiation, while Raman measures the inelastic scattering of laser light. americanpharmaceuticalreview.comresearchgate.net

Nitrile Group (C≡N): The cyano group has a very strong and sharp absorption in the FT-IR spectrum in the range of 2220-2260 cm⁻¹, a region that is typically free of other signals, making it a highly diagnostic peak. spectroscopyonline.com

Aromatic Ring: The 4-chlorophenyl group would show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. An out-of-plane C-H bending vibration around 800-850 cm⁻¹ would be indicative of 1,4-disubstitution.

Alkyl Chain: C-H stretching vibrations for the sp³ hybridized carbons of the hexane (B92381) chain would appear just below 3000 cm⁻¹. C-H bending vibrations would be observed in the 1375-1470 cm⁻¹ range.

Halogen-Carbon Bonds: The C-Cl stretching vibration for the aromatic chloride would appear in the 1000-1100 cm⁻¹ region. The C-Br stretching vibration for the alkyl bromide is typically found in the lower frequency region of the spectrum, between 500-650 cm⁻¹. Raman spectroscopy can be particularly useful for observing these lower-frequency vibrations. spectroscopyonline.com

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (FT-IR) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3010 - 3100 | Medium-Weak |

| Alkyl C-H | Stretching | 2850 - 2960 | Strong |

| Nitrile C≡N | Stretching | 2220 - 2260 | Strong, Sharp |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium |

| Alkyl C-H | Bending | 1375 - 1470 | Medium |

| Aromatic C-Cl | Stretching | 1000 - 1100 | Strong |

| Alkyl C-Br | Stretching | 500 - 650 | Medium-Strong |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. acs.org For this compound (C₁₃H₁₅BrClN), HRMS is critical for confirming the molecular formula.

A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern caused by the presence of bromine and chlorine. acs.org Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.org Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. libretexts.org This combination results in a characteristic cluster of peaks for the molecular ion (M⁺) with signals at M, M+2, and M+4, whose relative intensities unambiguously indicate the presence of one bromine and one chlorine atom.

Electron ionization (EI) would also cause the molecular ion to break apart into smaller, charged fragments. chemguide.co.uk The analysis of these fragmentation patterns provides further structural information. libretexts.orglibretexts.org

Predicted Fragmentation Pathways:

Alpha-cleavage: Loss of a bromine radical (•Br) or a butyl radical (•C₄H₉) from the molecular ion.

Benzylic cleavage: Cleavage of the bond between C2 and C3, leading to a stable resonance-stabilized cation.

Loss of HCN: A common fragmentation pathway for nitriles.

Loss of the chlorophenyl group: Cleavage to lose a chlorophenyl radical.

| Fragment Ion Structure | Description | Predicted m/z |

|---|---|---|

| [C₁₃H₁₅BrClN]⁺• | Molecular Ion (M⁺•) | ~315/317/319 |

| [M - Br]⁺ | Loss of Bromine | ~236/238 |

| [M - C₄H₉]⁺ | Loss of Butyl radical | ~258/260/262 |

| [C₇H₄ClN]⁺ | Chlorobenzonitrile ion | ~137/139 |

| [C₆H₄Cl]⁺ | Chlorophenyl cation | ~111/113 |

X-ray Crystallography for Solid-State Structure Determination of Analogues

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique provides definitive information on bond lengths, bond angles, and absolute stereochemistry.

While a crystal structure for this compound itself may not be readily available, analysis of a crystalline analog would provide invaluable insight. The data obtained would confirm the connectivity established by NMR and MS, and it would unambiguously determine the relative and absolute stereochemistry at the C2 chiral center. This would allow for the precise measurement of the spatial arrangement of the bromoethyl, cyano, chlorophenyl, and butyl groups around the central carbon atom, resolving any structural ambiguities that might remain after solution-state spectroscopic analysis.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. By focusing on the electron density rather than the many-electron wavefunction, DFT allows for the investigation of relatively large molecules like 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane.

Optimization of Molecular Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For a flexible molecule such as this compound, which contains a hexane (B92381) chain, this involves a conformational analysis to identify the lowest energy conformer. This process involves systematically rotating the single bonds and calculating the energy of each resulting conformation. The conformer with the lowest energy represents the most probable structure of the molecule in the gas phase.

Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Br | 1.95 Å |

| C-CN | 1.47 Å | |

| C-C (aromatic) | 1.39 Å | |

| C-Cl | 1.74 Å | |

| Bond Angle | Br-C-CN | 109.5° |

| C-C-CN | 110.0° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the distribution of the HOMO and LUMO would reveal the most probable sites for nucleophilic and electrophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

The HOMO is expected to be localized primarily on the bromine atom and the π-system of the chlorophenyl ring, indicating these are the primary sites for electron donation. The LUMO is likely to be distributed over the cyano group and the antibonding orbitals of the C-Br and C-Cl bonds, suggesting these are the electron-accepting regions.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. A key aspect of NBO analysis is the study of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. These interactions contribute to the stability of the molecule.

For this compound, NBO analysis would quantify the stabilization energies associated with interactions such as the delocalization of lone pair electrons from the bromine and chlorine atoms into antibonding orbitals of adjacent bonds.

Table 3: Predicted NBO Analysis - Key Hyperconjugative Interactions and Stabilization Energies (E(2)) for this compound (Hypothetical Data)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (Br) | σ*(C-C) | 2.5 |

| LP (Cl) | π*(C-C aromatic) | 1.8 |

Analysis of Electrostatic Potential and Charge Distribution in Reactive Intermediates

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the cyano group and the halogen atoms due to their high electronegativity. Positive potential would be expected around the hydrogen atoms. This information is crucial for understanding how the molecule interacts with other reagents and for predicting the regioselectivity of its reactions.

Mechanistic Pathway Elucidation through Transition State Calculations

Computational chemistry can be used to map out the entire energy profile of a chemical reaction, including the structures and energies of reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

By locating the transition state structure and calculating its energy, the activation energy of a reaction can be determined. This allows for the theoretical prediction of reaction rates and the elucidation of reaction mechanisms. For reactions involving this compound, such as nucleophilic substitution at the carbon bearing the bromine atom, transition state calculations could differentiate between possible mechanisms (e.g., SN1 vs. SN2) by comparing the activation energies of the respective pathways.

Prediction of Spectroscopic Parameters (e.g., UV-Vis, NMR, IR)

Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for its characterization and identification.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an IR spectrum. By calculating the vibrational modes, one can predict the positions of key functional group frequencies, such as the C≡N stretch of the cyano group and the C-Br and C-Cl stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of NMR-active nuclei like 1H and 13C. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule. These predicted spectra can aid in the interpretation of experimental NMR data and the structural elucidation of the compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule. These transitions correspond to the absorption of light in the ultraviolet-visible region of the electromagnetic spectrum. The calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength, which is related to the intensity of the absorption.

Table 4: Predicted Spectroscopic Data for this compound (Hypothetical Data)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| IR | ν(C≡N) | 2245 cm-1 |

| ν(C-Br) | 650 cm-1 | |

| ν(C-Cl) | 750 cm-1 | |

| 13C NMR | δ(CN) | 120 ppm |

| δ(C-Br) | 60 ppm | |

| 1H NMR | δ(CH2Br) | 3.6 ppm |

These computational predictions provide a deep, atomistic-level understanding of the chemical nature of this compound, complementing and guiding experimental investigations.

Solvation Effects in Theoretical Studies of Reaction Mechanisms

In computational chemistry, understanding the influence of the solvent is critical for accurately predicting reaction pathways and energetics. Chemical reactions are rarely performed in the gas phase; the surrounding solvent can significantly alter the stability of reactants, transition states, and products through various interactions, such as electrostatic interactions and hydrogen bonding. For a molecule like this compound, which possesses polar functional groups (cyano, chloro, and bromo groups), solvation effects are expected to be pronounced.

Theoretical investigations of reaction mechanisms, such as nucleophilic substitution or elimination reactions involving this compound, would employ solvation models to simulate the solvent environment. These models are generally categorized into two main types: implicit and explicit.

Implicit Solvation Models: These models, also known as continuum models (e.g., Polarizable Continuum Model - PCM), treat the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgnumberanalytics.comfiveable.me This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. researchgate.net The solute molecule is placed in a cavity within this dielectric continuum, and the charge distribution of the solute polarizes the solvent, which in turn creates a reaction field that interacts with the solute. numberanalytics.com

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. wikipedia.orgrsc.org This method provides a more detailed and physically accurate picture of the solute-solvent interactions, including specific hydrogen bonds and local solvent structure. numberanalytics.com However, it is significantly more computationally demanding due to the large number of atoms involved. researchgate.netrsc.org Often, a hybrid approach is used, where a few explicit solvent molecules are placed in the first solvation shell around the solute, and the bulk solvent is treated with an implicit model. wikipedia.org

For a reaction involving this compound, computational chemists would calculate the energy profiles of potential reaction pathways in different solvents. By comparing the activation energies (the energy barrier of the transition state), they can predict how the reaction rate will change with solvent polarity. For instance, a reaction mechanism that proceeds through a highly polar or charged transition state would be significantly stabilized and thus accelerated by a polar solvent. researchgate.net

Illustrative Data Table: Effect of Solvent on a Hypothetical Reaction Barrier

Below is a hypothetical data table illustrating how the calculated activation energy (ΔG‡) for a reaction involving this compound might vary with the solvent's dielectric constant (ε).

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (ΔG‡) (kcal/mol) | Relative Reaction Rate |

|---|---|---|---|

| Gas Phase | 1.0 | 35.0 | 1 (Reference) |

| Hexane | 1.9 | 32.5 | ~10 |

| Dichloromethane (B109758) | 9.1 | 28.0 | ~1,000 |

| Ethanol | 24.6 | 25.5 | ~100,000 |

| Water | 80.1 | 24.0 | ~1,000,000 |

Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. These materials are crucial for a range of advanced technologies, including optical data storage, telecommunications, and optical switching. nih.gov Organic molecules with specific structural features, such as extended π-conjugated systems and the presence of electron-donating and electron-accepting groups, can exhibit significant NLO properties. scirp.org

The NLO response of a molecule is quantified by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (β) is of particular interest for second-order NLO applications. Computational methods, primarily Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules. researchgate.netosti.gov These calculations can guide the design and synthesis of new NLO materials by predicting how molecular structure influences NLO response. nih.gov

For this compound, a computational study would assess its potential as an NLO material. The molecule contains a phenyl ring, which provides a degree of electron delocalization, and several polar substituents (cyano, chloro, bromo) that act as electron-withdrawing groups. The presence of these groups can induce a molecular dipole moment and enhance the NLO response. researchgate.net

The computational workflow would involve:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its most stable conformation using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set). researchgate.net

Calculation of NLO Properties: Using the optimized geometry, the components of the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) tensors are calculated. scirp.orgmdpi.com

Analysis: The total (or average) values are then computed from the tensor components to provide a quantitative measure of the molecule's NLO response. researchgate.net The magnitude of the total first hyperpolarizability (β_tot) is a key indicator of the second-order NLO activity.

Illustrative Data Table: Calculated NLO Properties

This table provides hypothetical NLO properties for this compound, as might be calculated using DFT, and compares them to a reference NLO molecule, p-Nitroaniline.

| Property | Symbol | Units | This compound (Hypothetical) | p-Nitroaniline (Reference) |

|---|---|---|---|---|

| Dipole Moment | μ | Debye | 3.5 | 6.2 |

| Average Polarizability | ⟨α⟩ | 10-24 esu | 18.5 | 12.7 |

| Total First Hyperpolarizability | β_tot | 10-30 esu | 8.2 | 34.5 |

Analytical Methodologies for Research and Development Non Clinical Contexts

Chromatographic Techniques for Purity Assessment, Isolation, and Separation

Chromatography is a cornerstone of analytical chemistry, indispensable for separating the components of a mixture. For "1-Bromo-2-cyano-2-(4-chlorophenyl)hexane," various chromatographic methods are utilized to ensure the quality and integrity of the synthesized compound.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. cornerstoneanalytical.com In the context of "this compound," GC is primarily used to detect and quantify volatile impurities that may be present from the synthesis, such as residual solvents or unreacted starting materials.

The compound itself has a relatively high boiling point due to its molecular weight and polar functional groups, making it less suitable for routine GC analysis without derivatization. However, the analysis of more volatile precursors or byproducts is critical. The method involves injecting a sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases.

For analyzing halogenated organic compounds, a highly selective detector is often preferred. An Electron Capture Detector (ECD) or a halogen-specific detector (XSD) provides high sensitivity for compounds containing bromine and chlorine, making them ideal for detecting trace-level halogenated impurities. nih.gov

Table 1: Illustrative GC Parameters for Volatile Impurity Analysis

| Parameter | Condition | Purpose |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane | Provides good separation for a wide range of organic compounds with varying polarities. |

| Carrier Gas | Helium or Nitrogen, constant flow rate of 1.0 mL/min | Transports the vaporized sample through the column. |

| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of volatile components in the sample. |

| Oven Program | Initial temp 50°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) | Separates compounds based on their boiling points and interaction with the stationary phase. |

| Detector | Electron Capture Detector (ECD) or Halogen-Specific Detector (XSD) | Offers high sensitivity and selectivity for detecting halogenated compounds, such as the starting material 2-(4-chlorophenyl)acetonitrile. |

| Potential Impurities | Dichloromethane (B109758) (solvent), Toluene (solvent), 2-(4-chlorophenyl)acetonitrile (precursor) | These compounds are more volatile than the final product and can be identified as sharp peaks early in the chromatogram. |

The carbon atom bonded to the bromo-methyl, cyano, 4-chlorophenyl, and butyl groups in "this compound" is a stereocenter. This means the compound exists as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for separating and quantifying these enantiomers. nih.gov

This separation is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of chiral compounds. researchgate.net The enantiomers interact differently with the chiral environment of the stationary phase, causing one to be retained longer than the other, thus enabling their separation. The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the resolution between the enantiomeric peaks. researchgate.net By comparing the peak areas in the resulting chromatogram, the enantiomeric excess (e.e.) can be accurately determined.

Table 2: Representative HPLC Method for Enantiomeric Purity

| Parameter | Condition | Rationale |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) | Provides a chiral environment that allows for differential interaction with the two enantiomers. |

| Mobile Phase | n-Hexane / Isopropanol (95:5 v/v) | Normal-phase elution; the ratio is optimized to achieve good separation and reasonable retention times. |

| Flow Rate | 1.0 mL/min | Ensures efficient separation and well-defined peak shapes. |

| Detection | UV at 220 nm | The chlorophenyl group provides strong UV absorbance for sensitive detection. |

| Hypothetical Result | Enantiomer 1 (R): 8.5 min, Enantiomer 2 (S): 10.2 min | The difference in retention times allows for the quantification of each enantiomer. |

| Calculation | Enantiomeric Excess (e.e.) % = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 | Determines the purity of one enantiomer over the other in the mixture. |

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used for the qualitative monitoring of organic reactions and for preliminary purity assessment. researchgate.net In the synthesis of "this compound," which may involve the alkylation of a precursor like 2-(4-chlorophenyl)acetonitrile, TLC is invaluable for tracking the consumption of the starting material and the formation of the product. nih.gov

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica gel). The plate is then placed in a chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. The product, being less polar than the starting nitrile anion intermediate but potentially more or less polar than the starting nitrile itself depending on the full structure, will have a different Retention Factor (Rf) value. By comparing the spots from the reaction mixture over time to a reference spot of the starting material, a chemist can visually determine the reaction's progress.

Table 3: Example of TLC for Monitoring Reaction Progress

| Lane | Description | Observed Spots (Rf value) | Interpretation |

| SM (Starting Material) | Reference spot of 2-(4-chlorophenyl)acetonitrile | Single spot at Rf = 0.50 | Establishes the position of the reactant. |

| T₀ (Reaction Start) | Reaction mixture at time zero | Single spot at Rf = 0.50 | Only the starting material is present. |

| T₁ (Intermediate Time) | Reaction mixture after 1 hour | Faint spot at Rf = 0.50; Strong spot at Rf = 0.35 | Starting material is being consumed, and the product is forming. |

| T₂ (Reaction End) | Reaction mixture after 3 hours | No spot at Rf = 0.50; Strong, single spot at Rf = 0.35 | The reaction is complete as the starting material has been fully converted to the product. |

| Note: Rf values are hypothetical and depend on the specific eluent system, e.g., Hexane (B92381)/Ethyl Acetate (4:1). |

Gravimetric Analysis and Reaction Yield Determination

Gravimetric analysis is a fundamental quantitative method in chemistry that determines the amount of a substance by weighing. longdom.org In the context of organic synthesis, it is the primary method for determining the actual yield of a reaction. byjus.com After the synthesis of "this compound" is complete (as determined by TLC), the product must be isolated from the reaction mixture.

This isolation is typically achieved by workup procedures followed by crystallization or precipitation. The solid product is then collected by filtration, washed to remove any soluble impurities, and dried under vacuum to a constant mass. scienceready.com.au This final, constant mass represents the actual yield. The percentage yield is then calculated by comparing the actual yield to the theoretical yield, which is the maximum amount of product that could be formed from the limiting reactant according to the reaction stoichiometry. youtube.com

Table 4: Sample Calculation for Reaction Yield

| Parameter | Value | Description |

| Molecular Weight (Product) | 300.65 g/mol (for C₁₃H₁₅BrClN) | The molar mass of "this compound". |

| Molecular Weight (Limiting Reactant) | 151.60 g/mol (for 2-(4-chlorophenyl)acetonitrile, a likely precursor) | The molar mass of the starting material that limits the amount of product formed. |

| Mass of Limiting Reactant Used | 5.00 g | The initial mass of the limiting reactant used in the synthesis. |

| Moles of Limiting Reactant | 0.0330 mol (5.00 g / 151.60 g/mol ) | The number of moles of the limiting reactant. |

| Theoretical Yield (mass) | 9.92 g (0.0330 mol * 300.65 g/mol ) | The maximum mass of product that can be formed, assuming 100% reaction efficiency and a 1:1 molar ratio. |

| Actual Yield (mass) | 8.43 g | The mass of the pure, dried product isolated from the reaction. |

| Percentage Yield | 85.0% [(8.43 g / 9.92 g) x 100] | The ratio of the actual yield to the theoretical yield, expressed as a percentage. This value reflects the overall efficiency of the synthetic procedure. |

Elemental Analysis (CHN) for Compound Verification

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a destructive technique used to determine the mass percentages of these elements in a compound. It serves as a crucial check for the purity and identity of a newly synthesized substance. The experimental percentages are compared against the theoretical values calculated from the compound's molecular formula.

For "this compound" (C₁₃H₁₅BrClN), a small, precisely weighed sample is combusted in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated, and their quantities are measured by detectors. The mass percentages of C, H, and N in the original sample are then calculated. A close agreement (typically within ±0.4%) between the experimentally found values and the calculated theoretical values provides strong evidence for the proposed molecular formula and indicates a high degree of purity.

Table 5: Elemental Analysis Data for C₁₃H₁₅BrClN

| Element | Theoretical Mass % | Experimental Mass % | Difference (%) |

| Carbon (C) | 51.93% | 51.85% | -0.08 |

| Hydrogen (H) | 5.03% | 5.09% | +0.06 |

| Nitrogen (N) | 4.66% | 4.61% | -0.05 |

| Note: The percentages of Bromine and Chlorine are not determined in a standard CHN analysis but are inferred by difference if all other elements are accounted for. |

Future Research Directions and Persistent Synthetic Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry principles is a paramount objective in modern organic synthesis. For a molecule like 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane, which incorporates multiple functional groups, the development of sustainable and atom-economical synthetic routes is a key area of future research. Traditional methods for the synthesis of similar α-halo-α-aryl-alkanenitriles often involve multi-step processes with stoichiometric reagents, leading to significant waste generation.

Table 1: Comparison of Synthetic Approaches

| Approach | Advantages | Challenges |

|---|---|---|

| Traditional Synthesis | Established Procedures | Use of toxic reagents, significant waste, multi-step processes |

| Green Synthesis | Reduced environmental impact, increased safety | Development of efficient and selective catalysts, use of alternative solvents |

| Atom-Economical Synthesis | High efficiency, minimal waste | Designing reactions with 100% atom incorporation, avoiding protecting groups |

Exploration of Novel Reactivity Pathways and Catalytic Systems

The reactivity of the α-bromo-α-cyano structural motif in this compound offers a fertile ground for exploring novel chemical transformations. The presence of a quaternary carbon center substituted with both a halogen and a nitrile group makes it a versatile intermediate for the synthesis of more complex molecules. Future research will likely investigate the unique reactivity of this compound under various catalytic conditions.

Application of Advanced Mechanochemical Techniques in Complex Compound Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, is emerging as a powerful and sustainable alternative to traditional solution-phase synthesis. colab.wsrcsi.sciencecolab.ws For the synthesis of a complex molecule like this compound, mechanochemical methods could offer significant advantages, including solvent-free reaction conditions, reduced reaction times, and access to novel reaction pathways. rsc.org

Future research in this area will focus on adapting and optimizing mechanochemical techniques, such as ball milling, for the key bond-forming steps in the synthesis of this compound. This includes the formation of the carbon-carbon and carbon-halogen bonds. rsc.orgnih.gov A key challenge will be to understand and control the reaction parameters in a solid-state environment to achieve high yields and selectivity. rsc.org The application of in-situ monitoring techniques will be crucial for elucidating the mechanisms of mechanochemical reactions and for their rational optimization.

Precision Control over Multiple Stereocenters in Advanced Architectures

The structure of this compound features a quaternary stereocenter, and its synthesis and subsequent transformations present significant challenges in controlling stereochemistry. When incorporated into larger, more complex molecules, the potential for multiple stereocenters arises, demanding precise stereocontrol.

A major focus of future research will be the development of catalytic asymmetric methods to control the configuration of the existing stereocenter and any new stereocenters introduced during subsequent reactions. acs.orgnih.govnih.govrsc.org This will likely involve the design of highly selective chiral catalysts and the optimization of reaction conditions to achieve high diastereoselectivity and enantioselectivity. researchgate.net Advanced strategies, such as dynamic kinetic resolution, could be employed to convert a racemic mixture of the starting material into a single desired stereoisomer. princeton.edu The ability to precisely control the three-dimensional arrangement of atoms is critical for the synthesis of biologically active molecules and advanced materials. nih.govarxiv.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-2-cyano-2-(4-chlorophenyl)hexane, and how can side products be minimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a brominated hexane backbone can be functionalized with a cyano group and 4-chlorophenyl moiety using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) . To minimize side products, reaction conditions (temperature, solvent polarity, and catalyst loading) must be tightly controlled. Purification via column chromatography with hexane/ethyl acetate gradients is recommended .

Q. How can structural characterization be performed to confirm the identity and purity of this compound?

- Methodology :

- X-ray crystallography : Single-crystal analysis using SHELX software can resolve bond lengths and stereochemistry .

- NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for the 4-chlorophenyl group). DEPT-135 clarifies carbon hybridization .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 314.03 for C₁₃H₁₄BrClN) .

Q. What are the thermal stability profiles of this compound under experimental conditions?

- Methodology : Pyrolysis studies in a jet-stirred reactor (JSR) at 500–1100 K can assess decomposition pathways. Gas chromatography (GC) monitors intermediates like 4-chlorophenyl radicals or hexane derivatives. Kinetic models validate stability under high-temperature conditions .

Advanced Research Questions

Q. What mechanistic insights exist for the microbial degradation of halogenated analogs, and how might they apply to this compound?

- Methodology : Aerobic degradation studies on chlorophenyl-containing compounds (e.g., DDD) using Ralstonia eutropha A5 reveal reductive dehalogenation pathways. For this compound, isotope labeling (¹⁴C) and GC-MS can track metabolite formation, such as hydroxylated or de-brominated products .

Q. How does the hexane backbone influence interactions with biological targets, such as enzymes or receptors?

- Methodology : Molecular docking (e.g., AutoDock Vina) models interactions between the hexane chain and hydrophobic enzyme pockets. Comparative studies with shorter-chain analogs (e.g., butane derivatives) assess steric effects on binding affinity. Enzymatic assays (e.g., cytochrome P450 inhibition) quantify metabolic stability .

Q. Can computational models predict the compound’s reactivity in complex reaction environments?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize transition states for bromine substitution or cyano-group reactivity. Coupled with kinetic simulations (e.g., CHEMKIN), these models predict regioselectivity in multi-step syntheses .

Notes on Contradictions and Limitations

- Thermal Stability : While hexane isomers degrade predictably under pyrolysis , the cyano and bromine groups in this compound may introduce unexpected pathways (e.g., HCN release), requiring empirical validation.

- Biological Activity : Structural analogs like chlorhexidine exhibit broad antimicrobial effects , but the cyano group’s electron-withdrawing properties in this compound could alter target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.